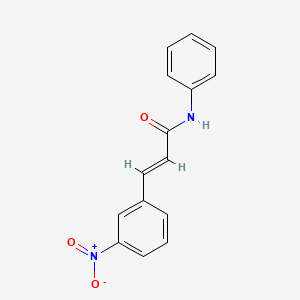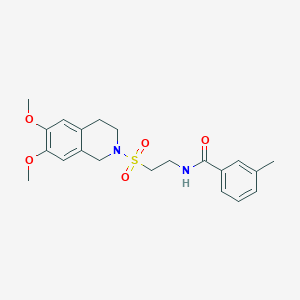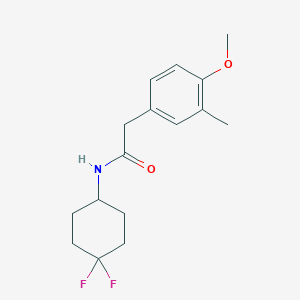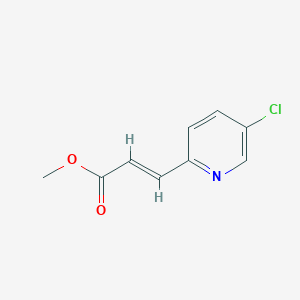![molecular formula C13H13N3O4 B2680808 2-[3-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid CAS No. 2287321-06-4](/img/structure/B2680808.png)
2-[3-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid” is a chemical compound with the molecular formula C13H13N3O4 and a molecular weight of 275.264. It is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects .
Synthesis Analysis
Pyrazole derivatives, such as “2-[3-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid”, can be synthesized using hydrazine-coupled pyrazoles . The structures of these synthesized compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “2-[3-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid” is characterized by the presence of a pyrazole ring, which is a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazole compounds, including “2-[3-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid”, are known for their diverse pharmacological effects . They are synthesized through various chemical reactions, including the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .Mécanisme D'action
While the specific mechanism of action for “2-[3-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid” is not mentioned in the search results, pyrazole derivatives are known for their potent antileishmanial and antimalarial activities . For example, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity against Leishmania aethiopica clinical isolate .
Propriétés
IUPAC Name |
2-[3-(phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-12(18)8-16-7-6-11(15-16)14-13(19)20-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,18)(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHWCMBBSBGHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NN(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2680725.png)

![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2680728.png)

![[2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine](/img/structure/B2680731.png)




![(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one](/img/structure/B2680741.png)

![N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2680745.png)
![8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680746.png)
